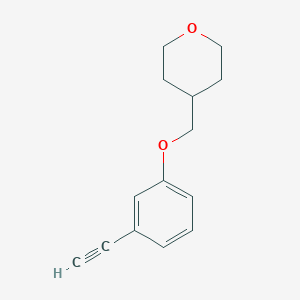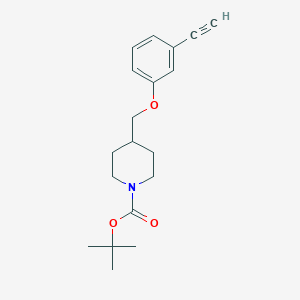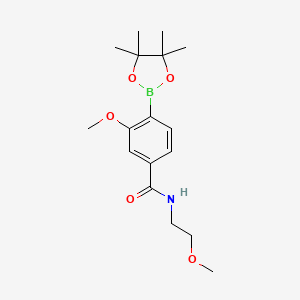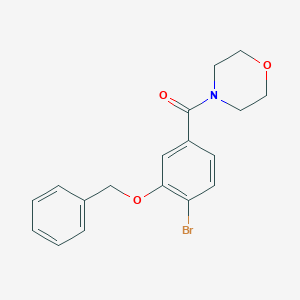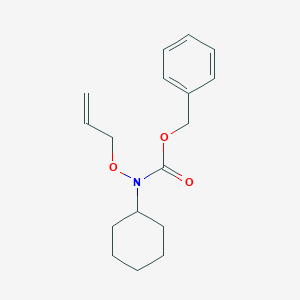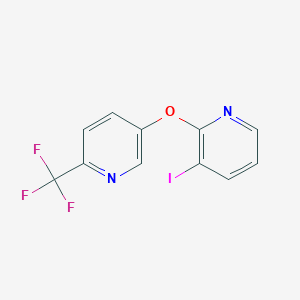
3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is a chemical compound that features both iodine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable moiety in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-nitropyridine.
Reduction: The nitro group in 3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Iodination: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by iodination with potassium iodide to yield 3-iodopyridine.
Trifluoromethylation: The 3-iodopyridine is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Coupling Reaction: Finally, the trifluoromethylated pyridine is coupled with 6-(trifluoromethyl)pyridin-3-ol under basic conditions to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This can lead to the modulation of enzymatic activity, receptor binding, or inhibition of protein-protein interactions. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)benzene
- 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)thiophene
- 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)furan
Uniqueness
3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is unique due to the presence of both iodine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds. Additionally, the compound’s ability to undergo diverse chemical reactions and its wide range of applications make it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-iodo-2-[6-(trifluoromethyl)pyridin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3IN2O/c12-11(13,14)9-4-3-7(6-17-9)18-10-8(15)2-1-5-16-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJJMSXXIRXQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CN=C(C=C2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

